molecular formula C8H5F3N2O B1604050 6-(Trifluoromethyl)-1H-indazol-3-ol CAS No. 655-96-9

6-(Trifluoromethyl)-1H-indazol-3-ol

Cat. No.: B1604050
CAS No.: 655-96-9
M. Wt: 202.13 g/mol
InChI Key: QCNQBLFRKWASJA-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-indazol-3-ol is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The presence of a trifluoromethyl group at the sixth position and a hydroxyl group at the third position of the indazole ring imparts unique chemical and physical properties to this compound. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonate sodium under mild conditions . This method selectively introduces the trifluoromethyl group at the desired position on the indazole ring.

Industrial Production Methods: Industrial production of 6-(Trifluoromethyl)-1H-indazol-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1H-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-1H-indazol-3-ol
  • 7-(Trifluoromethyl)-1H-indazol-3-ol
  • 6-(Trifluoromethyl)-2H-indazol-3-ol

Comparison: 6-(Trifluoromethyl)-1H-indazol-3-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-(trifluoromethyl)-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)12-13-7(5)14/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNQBLFRKWASJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646676
Record name 6-(Trifluoromethyl)-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-96-9
Record name 6-(Trifluoromethyl)-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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